sorbic acid

Description

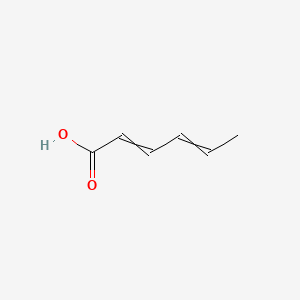

Structure

3D Structure

Properties

Molecular Formula |

C6H8O2 |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

hexa-2,4-dienoic acid |

InChI |

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8) |

InChI Key |

WSWCOQWTEOXDQX-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

sorbic acid can be synthesized through various methods:

Condensation of Malonic Acid and Crotonaldehyde: This traditional route involves the reaction of malonic acid with crotonaldehyde.

Nickel-Catalyzed Reaction: Another method involves a nickel-catalyzed reaction of allyl chloride, acetylene, and carbon monoxide.

Industrial Production: The commercial production of hexa-2,4-dienoic acid typically involves the reaction of crotonaldehyde with ketene.

Chemical Reactions Analysis

sorbic acid undergoes various chemical reactions:

Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert it into different saturated compounds.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions: Common reagents include potassium permanganate for oxidation and hydrogen gas for reduction.

Scientific Research Applications

Food Preservation

Antimicrobial Properties

Sorbic acid is primarily used as a food preservative due to its ability to inhibit the growth of molds, yeasts, and some bacteria. Its effectiveness is influenced by pH levels, with optimal activity observed in acidic conditions. The compound is often used in concentrations ranging from 0.05% to 0.1% in various food products.

Case Study: Turkish White Cheese

A study investigated the effects of this compound and potassium sorbate on the microbiological and chemical properties of Turkish white cheese during ripening. The addition of these preservatives significantly reduced the counts of total aerobic mesophilic bacteria and yeast-mold counts over a 90-day period. The study demonstrated that higher concentrations (300 ppm to 700 ppm) were effective in maintaining the quality of cheese throughout storage .

| Parameter | Control (ppm) | 300 ppm this compound | 500 ppm this compound | 700 ppm this compound |

|---|---|---|---|---|

| Total Aerobic Bacteria | High | Moderate | Low | Very Low |

| Yeast-Mold Count | High | Moderate | Low | Very Low |

Dairy Products

Storage Quality Enhancement

This compound is also utilized to enhance the storage quality of dairy products such as Kaladhi (a type of cheese). Research showed that treating Kaladhi with this compound at concentrations of 0.1% to 0.3% significantly slowed down the increase of titratable acidity compared to control samples, indicating better preservation of quality during storage .

| Storage Day | Control Acidity (%) | 0.1% this compound (%) | 0.2% this compound (%) | 0.3% this compound (%) |

|---|---|---|---|---|

| Day 0 | 0.50 | 0.50 | 0.50 | 0.50 |

| Day 14 | 0.80 | 0.70 | 0.65 | 0.60 |

| Day 28 | 1.00 | 0.85 | 0.75 | 0.70 |

Pharmaceutical Applications

Antimicrobial Agent

In the pharmaceutical industry, this compound serves as an antimicrobial agent in various formulations, enhancing product stability and shelf life. Its biocompatibility makes it suitable for use in topical preparations and oral medications.

Comparative Biocompatibility Study

A study comparing the biocompatibility of this compound with its esters revealed that while this compound demonstrated effective antimicrobial properties, its esters (such as isopropyl sorbate) exhibited superior antimicrobial activity against pathogens like Candida albicans and Escherichia coli. The study highlighted the potential for sorbate esters to extend the antimicrobial spectrum while maintaining safety profiles .

Cosmetic Industry

This compound is also employed in cosmetic formulations as a preservative due to its ability to prevent microbial growth without adversely affecting product stability or skin compatibility.

Mechanism of Action

The antimicrobial action of hexa-2,4-dienoic acid is primarily due to its ability to disrupt the cell membranes of microorganisms. This disruption leads to the leakage of essential cellular components, ultimately causing cell death. The compound targets various pathways involved in cell membrane integrity and function .

Comparison with Similar Compounds

Key Properties and Mechanisms

- Chemical Structure : A conjugated diene carboxylic acid, enabling reactivity with microbial enzymes and membranes .

- Solubility : Low water solubility (0.16 g/100 mL at 20°C), necessitating salt forms (e.g., potassium sorbate) for aqueous applications .

- Unlike classic weak acids (e.g., benzoic acid), sorbic acid may act primarily via membrane disruption rather than cytoplasmic acidification .

Comparison with Similar Compounds

Benzoic Acid (C₇H₆O₂)

- Structure : Aromatic carboxylic acid.

- Efficacy : Effective against yeasts and bacteria at pH < 4.5 (pKa = 4.2) but less potent against molds .

- Applications : Common in acidic beverages and condiments.

- Limitations : Narrower pH range and higher toxicity at elevated doses compared to this compound .

Propionic Acid (C₃H₆O₂)

- Structure : Saturated short-chain fatty acid.

- Efficacy : Primarily antifungal, used in baked goods to inhibit mold .

- Mechanism : Lowers intracellular pH via dissociation, unlike this compound’s membrane-targeted action .

Acetic Acid (C₂H₄O₂)

- Structure : Simplest carboxylic acid.

- Efficacy : Broad-spectrum but requires high concentrations (≥1–3%) for preservation, limiting sensory compatibility .

Citric Acid (C₆H₈O₇) and Ascorbic Acid (C₆H₈O₆)

- Role : Primarily acidulants and antioxidants; weak antimicrobials.

- Contrast : Lack this compound’s targeted preservative action but synergize with preservatives in acidic environments .

Dehydroacetic Acid (C₈H₈O₄)

- Structure : Pyrone derivative.

- Efficacy : Broad-spectrum, heat-stable preservative used in cheeses and baked goods.

- Advantage : More stable at neutral pH than this compound .

Potassium Sorbate (C₆H₇KO₂)

- Derivative : Water-soluble salt of this compound.

- Applications : Preferred in liquid formulations (e.g., wines, syrups) for enhanced solubility .

Data Tables

Table 1: Chemical and Physical Properties

Table 2: Antimicrobial Efficacy

| Organism | This compound (MIC) | Benzoic Acid (MIC) | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | 0.75 mM | 1.2 mM | |

| Aspergillus niger | 4.0–7.0 mM | 8.0 mM | |

| Clostridium botulinum | 156 mg/L (undissociated) | N/A |

Research Findings

- Mechanistic Differences : this compound’s inhibition of S. cerevisiae correlates with membrane disruption rather than cytoplasmic acidification, unlike amphotericin B or classic weak acids .

- Synergistic Effects : Combining this compound with natamycin reduces required concentrations for fungal inhibition in MRS media .

- Resistance Mechanisms : Fungi like A. niger develop resistance via transcription factors (SdrA, WarB), with MICu values varying 4.0–7.0 mM .

- Membrane Interactions: this compound and decanoic acid both broaden lipid bilayer ³¹P NMR linewidths, indicating headgroup interactions .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying sorbic acid in complex matrices (e.g., food, beverages)?

- Methodology : Use chromatographic techniques such as GC-MS (gas chromatography-mass spectrometry) for volatile matrices or HPLC (high-performance liquid chromatography) for non-volatile samples. For example, GC-MS with capillary columns (e.g., DB-5MS) provides high sensitivity for this compound detection in lactic acid beverages . For regulatory compliance, follow protocols aligned with pharmacopeial standards (e.g., USP, EP) . Validate methods using parameters like linearity (R² > 0.995), LOD (limit of detection < 1 mg/L), and recovery rates (95–105%) .

Q. How do pH and water activity influence this compound’s antimicrobial efficacy in fungal inhibition studies?

- Methodology : Conduct growth kinetic experiments on solid media at controlled pH (e.g., 3.0–6.5) and water activity (e.g., 0.9). Use Baranyi’s predictive model to quantify growth rates of fungi like Penicillium brevicompactum. For instance, at pH 5.0 and 2000 mg/L this compound, growth inhibition is maximized due to the undissociated acid’s membrane permeability . Statistical tools like Cochran tests can identify outliers in interlaboratory studies .

Q. What are the standard protocols for assessing this compound’s acute and chronic toxicity in animal models?

- Methodology : Follow OECD guidelines for acute oral toxicity (e.g., LD50 determination in rats, ~7.4–10 g/kg) and subchronic studies (90-day feeding trials at 1.5–10% dietary inclusion). Monitor organ weight changes (e.g., liver hypertrophy at high doses) and histopathological endpoints. Chronic studies (>2 years) require dose-response modeling to establish NOAEL (no observed adverse effect level), such as 300 mg/kg bw/day for reproductive toxicity .

Advanced Research Questions

Q. How can contradictory data on this compound’s pH-dependent efficacy be resolved in microbial inhibition studies?

- Methodology : Perform comparative experiments using isogenic microbial strains to isolate pH effects. For example, Aspergillus niger exhibits resistance at pH >6.5 due to WarA transcription factor activation, which upregulates detoxification genes (e.g., bphA and ABC transporters) . Pair phenotypic assays (e.g., growth curves) with transcriptomic analysis (RNA-seq) to identify pH-specific regulatory pathways .

Q. What advanced chemometric techniques improve this compound quantification in multicomponent systems (e.g., juices with interferents)?

- Methodology : Implement second-order spectrophotometric data analysis with pH gradient flow injection. Use parallel factor analysis (PARAFAC) or multivariate curve resolution (MCR-ALS) to resolve spectral overlaps (e.g., sorbic vs. benzoic acid). This approach achieves prediction errors <10% without prior separation .

Q. How do membrane interactions explain this compound’s activity in non-acidic conditions?

- Methodology : Apply solid-state NMR to study this compound-phospholipid bilayer interactions. Results show that even dissociated sorbate disrupts membrane hydrophobicity in E. coli at pH 7.0, causing outer membrane damage. Validate findings with electron microscopy .

Data Interpretation and Conflict Resolution

Q. How should researchers address data gaps in this compound’s endocrine disruption potential during safety evaluations?

- Methodology : Apply weight-of-evidence frameworks (e.g., GreenScreen®) to classify hazards despite incomplete data. For example, this compound retains a Benchmark 3 score despite endocrine activity (E) data gaps, as worst-case assumptions (High hazard for E) would only lower it to Benchmark 1 .

Q. What statistical approaches reconcile variability in interlaboratory this compound quantification (e.g., wine analysis)?

- Methodology : Use precision metrics (repeatability = 2.8–9.1 mg/L; reproducibility = 7.6–24.3 mg/L) from collaborative trials (e.g., OIV’s method). Calculate Z-scores to identify systematic errors (|Z| > 3 indicates outliers) .

Tables for Key Data

| Parameter | Value | Source |

|---|---|---|

| Acute Oral LD50 (rats) | 7.4–10 g/kg | |

| Chronic NOAEL (rats) | 300 mg/kg bw/day | |

| GC-MS LOD (lactic beverages) | 0.5 mg/L | |

| Inhibition pH threshold | 5.0 (for Penicillium spp.) |

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.